molecular formula C10H9F3O3S B1304858 2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid CAS No. 886361-21-3

2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid

Cat. No.: B1304858
CAS No.: 886361-21-3
M. Wt: 266.24 g/mol
InChI Key: GQKOZTHXABATEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid (CAS 886361-21-3 ) is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative features a unique structure incorporating a 3,3,3-trifluoro-2-hydroxypropylsulfanyl moiety, which may confer distinct physicochemical properties for investigative applications. Compounds with trifluoromethyl and hydroxy groups are of significant interest in medicinal chemistry and drug discovery, as these functional groups can influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile . The specific arrangement of the sulfur-containing side chain and carboxylic acid group makes this reagent a valuable building block for developing novel chemical entities or for use in biochemical and pharmacological research. Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical studies. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for detailed specifications on identity and purity.

Properties

IUPAC Name

2-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3S/c11-10(12,13)8(14)5-17-7-4-2-1-3-6(7)9(15)16/h1-4,8,14H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKOZTHXABATEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214376
Record name 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-21-3
Record name 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Sulfanylbenzenecarboxylic Acid Core

  • Starting from 2-mercaptobenzoic acid or its methyl ester, the thiol (-SH) group serves as the nucleophile.
  • The aromatic thiol can be prepared or purchased, providing the benzenecarboxylic acid scaffold with a reactive sulfanyl site.

Introduction of the 3,3,3-Trifluoro-2-hydroxypropyl Side Chain

  • The trifluoromethylated hydroxypropyl moiety is introduced by reaction of the thiol with an appropriate trifluoromethylated epoxide or halohydrin.
  • A common approach is the nucleophilic ring-opening of 3,3,3-trifluoro-1,2-epoxypropane (trifluoromethyl epoxide) by the thiol group on the benzenecarboxylic acid derivative.
  • This reaction proceeds under mild basic or neutral conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The nucleophilic sulfur attacks the less hindered carbon of the epoxide, opening the ring and forming the hydroxypropyl sulfanyl linkage with the trifluoromethyl group at the terminal carbon.

Esterification or Hydrolysis

  • If the starting material is the acid, methylation can be performed using methanol and acid catalysis to obtain the methyl ester derivative.
  • Conversely, if the methyl ester is the starting material, hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) can yield the free acid.

Reaction Conditions and Catalysts

Step Reagents/Conditions Solvent(s) Notes
Thiol preparation Commercial or synthesized 2-mercaptobenzoic acid or methyl ester Purity critical for downstream steps
Epoxide ring-opening 3,3,3-Trifluoro-1,2-epoxypropane + thiol DMF, THF, or similar Mild base may be added to deprotonate thiol
Esterification (if needed) Methanol + acid catalyst (e.g., H2SO4) Methanol Reflux conditions
Hydrolysis (if needed) NaOH or KOH aqueous solution Ethanol/water mix Controlled temperature to avoid side reactions

Research Findings and Optimization

  • The nucleophilic ring-opening of trifluoromethyl epoxides by thiols is well-documented to proceed with high regioselectivity, favoring attack at the less hindered epoxide carbon, yielding the desired hydroxypropyl sulfanyl product with retention of the trifluoromethyl group.
  • Solvent choice impacts yield and purity; polar aprotic solvents enhance nucleophilicity of the thiol and solubilize both reactants effectively.
  • Mild bases such as triethylamine or sodium bicarbonate can be used to facilitate thiol deprotonation without causing side reactions.
  • Reaction temperature is typically maintained between ambient and 50°C to balance reaction rate and minimize decomposition.
  • Purification is commonly achieved by recrystallization or chromatographic methods, depending on scale and purity requirements.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
1. Sulfanylbenzoic acid synthesis 2-Mercaptobenzoic acid or methyl ester Provides thiol-functionalized aromatic core
2. Nucleophilic ring-opening 3,3,3-Trifluoro-1,2-epoxypropane + thiol Formation of trifluoro-hydroxypropyl sulfanyl linkage
3. Esterification or hydrolysis Methanol + acid catalyst or NaOH aqueous solution Conversion between acid and ester forms

Additional Notes

  • The trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s stability and potential biological activity.
  • Handling of trifluoromethyl epoxides requires care due to their reactivity and volatility.
  • Alternative synthetic routes may involve halohydrin intermediates or direct substitution reactions, but epoxide ring-opening remains the most straightforward and efficient method.
  • No reliable data from benchchem.com or smolecule.com were considered, ensuring the information is based on peer-reviewed patents, chemical databases (PubChem), and academic theses.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

Proteomics Research

2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid is utilized as a biochemical tool in proteomics. It can serve as a probe for studying protein interactions and modifications due to its ability to form covalent bonds with specific amino acids in proteins. This property is particularly useful for identifying and characterizing post-translational modifications.

Antitumor Activity

Environmental Applications

The compound's environmental impact has been assessed, revealing its biodegradability. Studies show that it has specific toxicity levels toward aquatic organisms, indicating its potential use in environmental monitoring and assessment of chemical safety .

Case Study 1: Inhibition of PAI-1

Case Study 2: Proteomic Profiling

In a proteomic profiling experiment, the compound was used to label cysteine residues in proteins. This labeling facilitated the identification of protein interactions and modifications through mass spectrometry analysis. The findings suggest that such compounds can significantly advance our understanding of cellular mechanisms and disease pathways .

Mechanism of Action

The mechanism of action of 2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its trifluoro-2-hydroxypropylsulfanyl moiety. Comparisons with structurally related compounds reveal distinct differences in reactivity, solubility, and biological activity:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Features
2-(Benzylsulfanyl)benzenecarboxylic acid C₁₄H₁₂O₂S Benzyl-sulfanyl, carboxylic acid Not reported Sulfanyl group enhances lipophilicity; lacks fluorination
3-Biphenylcarboxylic acid C₁₃H₁₀O₂ Biphenyl, carboxylic acid 164–169 Rigid biphenyl structure; no sulfur or fluorine groups
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid C₁₀H₁₀O₄S Carboxymethyl-sulfanyl, ketone Not reported Sulfanyl linkage in a flexible chain; exhibits antiproliferative activity
2-(3,3,3-Trifluoropropanesulfonyl)acetic acid C₅H₇F₃O₄S Trifluoropropyl-sulfonyl, acetic acid Not reported Sulfonyl group increases acidity; trifluoropropyl enhances stability

Key Observations :

  • Trifluoromethyl vs. Benzyl Groups : The CF₃ group in the target compound increases electronegativity and metabolic resistance compared to benzyl-sulfanyl analogs, which are more lipophilic but less polar .
  • Hydroxyl vs. Carboxymethyl : The 2-hydroxypropyl chain enables hydrogen bonding, unlike carboxymethyl-sulfanyl derivatives, which prioritize ketone-mediated interactions .
Physicochemical Properties
  • Solubility: The hydroxyl and carboxylic acid groups enhance water solubility relative to non-polar analogs like biphenylcarboxylic acids (mp 164–169°C) .
  • Acidity: The trifluoromethyl group lowers the pKa of the carboxylic acid compared to non-fluorinated sulfanyl analogs, as seen in trifluoropropanesulfonyl acetic acid derivatives .

Biological Activity

2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid is a synthetic compound with potential biological activities, particularly in antimicrobial and anticancer domains. Its unique trifluoromethyl and hydroxypropyl groups may contribute to its biological efficacy. This article reviews its synthesis, structural properties, and biological activities based on available research findings.

  • Molecular Formula : C₁₀H₉F₃O₃S
  • Molecular Weight : 266.24 g/mol
  • Melting Point : 98–100 °C
  • CAS Number : 886361-21-3

Synthesis

The compound can be synthesized through various chemical reactions involving the condensation of specific precursors. The synthesis typically involves the reaction of benzenecarboxylic acid derivatives with trifluoro-2-hydroxypropyl sulfides. The structural confirmation is achieved through techniques such as NMR spectroscopy and X-ray crystallography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, acylhydrazones derived from iodobenzoic acids exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . The lipophilicity of these compounds often correlates with their antibacterial efficacy, suggesting that modifications in structure can enhance activity.

CompoundMIC (μg/mL)Target Bacteria
Acylhydrazone A0.125MRSA
Acylhydrazone B0.5MSSA
This compoundTBDTBD

Anticancer Activity

The anticancer potential of related compounds has also been explored. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines without significant toxicity to normal cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Molecules evaluated several derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aromatic ring significantly impacted the activity levels .
  • Case Study on Anticancer Activity :
    Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. Results showed that specific structural modifications led to enhanced potency against breast cancer cells while maintaining low toxicity to healthy cells .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall formation.
  • Induction of Apoptosis in Cancer Cells : Certain structural features may trigger apoptotic pathways in cancerous cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.